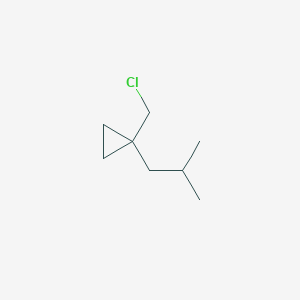

1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane

Description

Properties

Molecular Formula |

C8H15Cl |

|---|---|

Molecular Weight |

146.66 g/mol |

IUPAC Name |

1-(chloromethyl)-1-(2-methylpropyl)cyclopropane |

InChI |

InChI=1S/C8H15Cl/c1-7(2)5-8(6-9)3-4-8/h7H,3-6H2,1-2H3 |

InChI Key |

NFAPXZGMSJNLCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the Chloromethyl Group: This step can be carried out by chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

Attachment of the 2-Methylpropyl Group: This can be done through alkylation reactions, where the cyclopropane ring is treated with 2-methylpropyl halides under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium hydroxide, or amines in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of substituted cyclopropanes.

Oxidation: Formation of cyclopropanol or cyclopropanecarboxylic acid.

Reduction: Formation of cyclopropylmethane derivatives.

Scientific Research Applications

1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane is an organic compound with a cyclopropane structure, featuring a chloromethyl group and a 2-methylpropyl group attached to the same carbon atom of the cyclopropane ring. It has the molecular formula CHCl. The compound's unique arrangement contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis. The cyclopropane ring's strain, due to its approximately 60-degree angle between carbon atoms (significantly less than the ideal tetrahedral angle of 109.5 degrees), imparts unique reactivity to compounds containing it, making them valuable intermediates in organic synthesis.

Synthesis of this compound

While the search results do not provide specific methods for synthesizing this compound, they do mention that several methods exist.

Potential Applications

This compound has potential applications in organic synthesis as an intermediate in the synthesis of more complex molecules. Interaction studies primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions can provide insights into its potential as a building block for more complex organic molecules. Studies on its stability and reactivity under various conditions are crucial for determining its utility in synthetic applications.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Methyl-1-(2-methylpropyl)cyclopropane | Contains a methyl group instead of a chloromethyl group | Exhibits different reactivity due to lack of halogen |

| 1-Bromomethyl-1-(2-methylpropyl)cyclopropane | Similar structure but with bromine instead of chlorine | Generally more reactive than chlorinated analogs |

| 1-Chloro-2-methylpropylcyclopropane | Lacks one substituent compared to the main compound | Simpler structure may lead to different synthetic routes |

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane would depend on its specific interactions with molecular targets. Generally, compounds with cyclopropane rings can interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects. The chloromethyl group may also participate in covalent bonding with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Research Findings and Trends

- Reactivity : Chlorine’s electron-withdrawing effect destabilizes the cyclopropane ring, favoring ring-opening in polar solvents. Bulky substituents like 2-methylpropyl hinder steric access, slowing reactions compared to less hindered analogues (e.g., 1-chloromethylcyclopropane) .

- Stability : Cyclopropanes with aromatic or conjugated substituents (e.g., 4-chlorophenyl) exhibit enhanced thermal stability due to resonance effects, unlike aliphatic derivatives .

- Applications : Halogenated cyclopropanes are prioritized in drug discovery for their ability to act as bioisosteres or controlled-release motifs .

Biological Activity

1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane, a compound with the molecular formula and CAS number 1483324-52-2, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a chloromethyl group attached to a cyclopropane ring, which is further substituted by a 2-methylpropyl group. This unique arrangement contributes to its reactivity and potential biological interactions.

Research indicates that compounds like this compound may exhibit biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, potentially impacting metabolic pathways.

- Interaction with Receptors : The chloromethyl group may facilitate interactions with neuroreceptors or other protein targets, influencing cellular signaling pathways.

Case Studies and Research Findings

- Inhibitory Effects on Enzymes : A study explored the structure-activity relationship (SAR) of nitrogen heterocycles, revealing that modifications in similar cyclopropane derivatives can significantly affect their inhibitory potency against human neutrophil elastase (HNE). While specific data for this compound is limited, the findings suggest that structural variations can lead to notable differences in biological activity .

- Potential Applications in Agriculture : The compound's chlorinated structure suggests potential use as a biocontrol agent in agriculture. Research on similar chlorinated compounds indicates they can enhance plant vigor and yield when combined with other biological agents .

- Neuropharmacological Implications : Although not directly studied, the structural analogs of this compound have been linked to neuropharmacological effects, including modulation of NMDA receptors, which are involved in various neurological disorders .

Data Table: Biological Activity Overview

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(chloromethyl)-1-(2-methylpropyl)cyclopropane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation of allylic precursors via Simmons–Smith reactions or transition-metal-catalyzed methods. For example, copolymerization with methyl methacrylate (MMA) under radical initiation conditions has been reported to yield cyclopropane-containing polymers, where temperature (60–80°C) and initiator concentration (e.g., AIBN) critically affect molecular weight and polydispersity . Purification via column chromatography or recrystallization is recommended to isolate the compound from byproducts.

Q. What are the key physical and chemical properties of this compound relevant to handling and storage?

- Methodological Answer : The compound is a liquid at room temperature with moderate solubility in organic solvents (e.g., dichloromethane, THF) but low aqueous solubility. Its chloromethyl group confers reactivity toward nucleophiles, necessitating storage under inert atmospheres (argon/nitrogen) at ≤4°C to prevent hydrolysis or oxidation. Stability studies indicate decomposition above 120°C, requiring avoidance of high-temperature processing .

Q. Which spectroscopic techniques are most effective for characterizing its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming the cyclopropane ring and substituents. For example, characteristic cyclopropane proton signals appear as multiplets near δ 1.0–1.5 ppm. Mass spectrometry (EI-MS) provides molecular ion confirmation, while X-ray crystallography (if crystallizable) resolves stereochemical details, as demonstrated in related cyclopropane derivatives .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The ring’s angle strain (≈60° vs. ideal 109.5°) increases electrophilicity at the chloromethyl group, accelerating SN2 reactions. For example, in aqueous basic conditions, substitution with hydroxide yields 1-(hydroxymethyl)-1-(2-methylpropyl)cyclopropane. Kinetic studies using DFT calculations can quantify activation barriers, while isotopic labeling (e.g., D₂O) tracks mechanistic pathways .

Q. What strategies resolve contradictions in reported reaction pathways or product distributions?

- Methodological Answer : Discrepancies (e.g., competing elimination vs. substitution) are addressed via controlled experiments varying solvents, bases, or catalysts. For instance, using polar aprotic solvents (DMF) with bulky bases (e.g., DBU) favors elimination to cyclopropene derivatives, while protic solvents (ethanol) promote substitution. Multi-variable optimization (DoE) and in-situ monitoring (IR, GC-MS) clarify dominant pathways .

Q. How is this compound utilized in the development of advanced polymeric materials?

- Methodological Answer : Its chloromethyl group enables post-polymerization modifications (e.g., quaternization for ionic conductivity). Copolymerization with MMA produces optically transparent, high-refractive-index polymers for photolithography or microelectronics. Material properties (e.g., elasticity, adhesion) are tunable via monomer feed ratios and crosslinking agents .

Q. What computational methods predict its stability under varying conditions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model bond dissociation energies to assess thermal stability. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., 2-methylpropyl vs. methyl) with degradation rates. Neural networks trained on experimental data predict solvent compatibility and hydrolytic stability .

Key Considerations for Experimental Design

- Contradiction Analysis : Compare literature data on reaction yields using standardized conditions (e.g., solvent purity, catalyst lot). For example, discrepancies in cyclopropane ring-opening reactions may arise from trace moisture or oxygen .

- Data Validation : Cross-reference spectral data (NMR, MS) with PubChem or ECHA entries to confirm compound identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.